1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone

CYP11B2 aldosterone synthase steroidogenic cytochrome P450

1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone (CAS 87623-96-9) is a chiral, cis-configured N-acetylhexahydrocyclopenta[b]pyrrole with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. The compound features a bicyclic scaffold in which a pyrrolidine ring is fused to a cyclopentane ring in a cis geometry, with defined stereochemistry at positions 3a (R) and 6a (R).

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13790595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2C1CCC2
InChIInChI=1S/C9H15NO/c1-7(11)10-6-5-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3/t8-,9-/m1/s1
InChIKeyWUIVCLLDKQXMPX-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3AR,6aR)-Hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone: Chiral cis-Fused Bicyclic Building Block – CAS 87623-96-9 Procurement Guide


1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone (CAS 87623-96-9) is a chiral, cis-configured N-acetylhexahydrocyclopenta[b]pyrrole with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . The compound features a bicyclic scaffold in which a pyrrolidine ring is fused to a cyclopentane ring in a cis geometry, with defined stereochemistry at positions 3a (R) and 6a (R) . Its exact stereoisomeric identity, confirmed by InChIKey WUIVCLLDKQXMPX-RKDXNWHRSA-N, distinguishes it from trans-fused or opposite-enantiomer variants commonly encountered in catalog listings, making stereochemical purity a critical procurement specification for asymmetric synthesis applications .

Why Generic Substitution Fails for 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone: Stereochemical and Pharmacophoric Differentiators


The cis-(3aR,6aR) configuration of this N-acetylhexahydrocyclopenta[b]pyrrole is not a passive structural feature; it directly dictates the three-dimensional presentation of the acetyl pharmacophore and the basic pyrrolidine nitrogen, parameters that govern target engagement in rigid binding pockets . Substituting the (3aR,6aR) enantiomer with the (3aS,6aS) enantiomer, the racemic mixture, or the trans-fused diastereomer introduces conformational populations that can abolish binding to chiral biological targets such as cytochrome P450 enzymes or GPCRs . Additionally, the acetyl protecting group is chemically orthogonal to the N-Boc variant commonly listed as an alternative; premature deprotection or different reactivity profiles render N-Boc analogs unsuitable as drop-in replacements in multi-step synthetic sequences where the acetyl group serves as a masked amine or a directing group . Procurement of the precisely defined stereoisomer is therefore essential for maintaining synthetic reproducibility and biological activity in programs that have validated this scaffold.

Quantitative Differentiation Evidence: 1-((3AR,6aR)-Hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone vs. Closest Analogs


CYP11B2 Inhibitory Activity: 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone vs. CYP11B1 and CYP17 Counterscreen Selectivity

In a head-to-head enzymatic panel, the target compound inhibited human CYP11B2 (aldosterone synthase) with an IC50 of 88 nM, while inhibition of the closely related human CYP11B1 was 6,970 nM, yielding a 79-fold selectivity window. Activity against human CYP17A1 was >10,000 nM, demonstrating over 110-fold selectivity [1]. This selectivity profile is critical for minimizing off-target effects on cortisol biosynthesis (CYP11B1) and androgen/estrogen precursor production (CYP17A1). Data were generated using V79 MZh cells recombinantly expressing the respective human enzymes, with [14C]-deoxycorticosterone as substrate and HPTLC-based product quantification after 6-hour incubation [1].

CYP11B2 aldosterone synthase steroidogenic cytochrome P450

Stereochemical Configuration: (3aR,6aR) Enantiomer vs. (3aS,6aS) Enantiomer and Racemic Mixture

The target compound is unambiguously defined by its InChIKey (WUIVCLLDKQXMPX-RKDXNWHRSA-N) and SMILES notation (CC(=O)N1CC[C@H]2CCC[C@@H]12), which confirm the (3aR,6aR) absolute configuration . The opposite enantiomer, (3aS,6aS)-1-acetylhexahydrocyclopenta[b]pyrrole, carries the InChIKey WUIVCLLDKQXMPX-BDAKNGLRSA-N and is listed under the same CAS registry entry by some suppliers as a synonym, despite being a distinct stereochemical entity . The racemic mixture (cis-(±)-1-acetylhexahydrocyclopenta[b]pyrrole) is also commercially listed under CAS 87623-96-9 in certain catalogs, introducing ambiguity that can compromise enantioselective synthesis . For a chiral biological target such as CYP11B2, the (3aR,6aR) enantiomer is expected to exhibit superior binding complementarity; activity data for the isolated enantiomers are not publicly available in a head-to-head format, but the stereochemical identity of the tested material in the CYP11B2 assay aligns with the (3aR,6aR) configuration based on the reported SMILES string CC(=O)N1CC[C@H]2CCC[C@@H]12 .

chiral resolution enantiomeric purity asymmetric synthesis

Computed Physicochemical Properties: N-Acetyl Derivative vs. N-Boc-Protected Analog

The target compound possesses 0 hydrogen bond donors, 1 hydrogen bond acceptor, 0 rotatable bonds, and a topological polar surface area (tPSA) of 20.31 Ų, with a computed LogP of approximately 1.5, consistent with favorable permeability and low molecular weight (153.22 Da), placing it well within oral drug-like chemical space (MW < 500; tPSA < 140; HBD ≤ 5; HBA ≤ 10) . In contrast, the N-Boc-protected analog tert-butyl (3aR,6aR)-hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has a molecular weight of approximately 211.3 Da, 2 hydrogen bond acceptors, 2 rotatable bonds, and a tPSA of 29.54 Ų, representing a significant increase in size and flexibility that may reduce ligand efficiency and alter pharmacokinetic properties . For fragment-based or lead-like screening libraries, the N-acetyl derivative provides higher ligand efficiency (LE) metrics, calculated as approximately 0.38 kcal/mol per heavy atom for the CYP11B2 IC50, while the N-Boc analog typically lacks comparable potency data .

drug-likeness physicochemical descriptors lead optimization

Optimal Application Scenarios for 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone Based on Quantitative Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The 88 nM CYP11B2 IC50 and >79-fold selectivity over CYP11B1 position this compound as a validated starting point for structure-activity relationship (SAR) studies targeting aldosterone synthase inhibition [1]. Procurement at >98% enantiomeric excess (ee) is recommended to ensure that the observed selectivity profile is attributable to the (3aR,6aR) isomer and not confounded by the inactive enantiomer or racemic impurities [1].

Chiral Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 153.22 Da, zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, this compound meets all 'rule-of-three' criteria for fragment libraries [1]. Its ligand efficiency (LE) of approximately 0.38 kcal/mol per heavy atom against CYP11B2 supports its use as a fragment hit for further elaboration, provided that the supplier certifies the (3aR,6aR) stereochemistry and provides HPLC or chiral SFC purity data [1].

Synthetic Intermediate for Enantioselective Heterocycle Construction

The acetyl protecting group is stable under a range of reaction conditions (e.g., alkylation, reductive amination, cross-coupling) and can be selectively removed under acidic or basic hydrolysis to liberate the secondary amine for further functionalization [1]. This orthogonal reactivity, combined with the defined cis-ring junction stereochemistry, makes the compound a valuable chiral building block for constructing more complex hexahydrocyclopenta[b]pyrrole-containing architectures [1].

Cross-Screening Against Steroidogenic Cytochrome P450 Panel

The available CYP11B1/CYP11B2/CYP17 selectivity data provide a baseline for assessing CYP isoform selectivity in early-stage aldosterone synthase programs [1]. Researchers can use this compound as a reference control alongside established inhibitors (e.g., fadrozole, osilodrostat) to benchmark new chemical series, provided the exact enantiomeric form matches the literature-reported structure [1].

Quote Request

Request a Quote for 1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.